2-Chloro-4-fluoro-1-methoxy-3-methylbenzene
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Overview
Description
2-Chloro-4-fluoro-1-methoxy-3-methylbenzene is an aromatic compound with the molecular formula C8H8ClFO. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-1-methoxy-3-methylbenzene typically involves the halogenation of 1-methoxy-3-methylbenzene The process can be carried out using chlorinating and fluorinating agents under controlled conditions
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-1-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
2-Chloro-4-fluoro-1-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-1-methoxy-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and methoxy groups can influence its binding affinity and reactivity. The compound may undergo metabolic transformations that lead to the formation of active metabolites, which exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene
- 2-Fluoro-4-methylaniline
- 1-Fluoro-2-methoxyethane
Uniqueness
2-Chloro-4-fluoro-1-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of chlorine, fluorine, methoxy, and methyl groups on the benzene ring influences its reactivity and makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8ClFO |
---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
3-chloro-1-fluoro-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H8ClFO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,1-2H3 |
InChI Key |
OHZQXVGOAKKURH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OC)F |
Origin of Product |
United States |
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